molecular formula C23H21N3O3 B6513898 2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850931-96-3

2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

Cat. No. B6513898
CAS RN: 850931-96-3
M. Wt: 387.4 g/mol
InChI Key: IDMWEMSDVAADNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is a complex organic molecule that contains an imidazo[1,2-a]pyridine core . This core is a heterocyclic moiety that has attracted significant interest due to its promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Scientific Research Applications

Antibacterial and Antifungal Activities

The synthesis of imidazopyridine Schiff bases from the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes has led to the discovery of novel compounds. These compounds were characterized using 1H and 13C NMR spectra and LC/MS data . In bioassays, they demonstrated significant antibacterial and antifungal activities against bacterial strains (Pseudomonas aeruginosa and Escherichia coli) and a pathogenic fungal strain (Fusarium oxysporum f. sp. Albedinis) using the disk diffusion method. Additionally, their moderate antioxidant activities were evaluated using the DPPH free radical scavenging method .

Bioavailability and Molecular Docking

In silico ADME-Tox predictions and molecular docking studies were conducted to assess the bioavailability of these synthesized compounds. These computational analyses confirmed the experimental findings regarding their antifungal and antibacterial properties. The structure–activity relationship study highlighted the importance of substitution patterns in determining their activity .

Potential Therapeutic Applications

Given the diverse biological activities associated with imidazopyridines, this compound class holds promise for several therapeutic applications:

Future Research Directions

Further investigations could explore the precise mechanisms of action, optimize structural modifications, and evaluate these compounds in relevant disease models. Additionally, understanding their pharmacokinetics and toxicity profiles will be crucial for clinical development .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many imidazo[1,2-a]pyridine derivatives have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

properties

IUPAC Name

2,3-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15-12-13-26-19(14-15)24-20(16-8-5-4-6-9-16)22(26)25-23(27)17-10-7-11-18(28-2)21(17)29-3/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMWEMSDVAADNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.